molecular formula C3ClF3N2S B1601754 2-Chloro-5-(trifluoromethyl)-1,3,4-thiadiazole CAS No. 53645-98-0

2-Chloro-5-(trifluoromethyl)-1,3,4-thiadiazole

Cat. No.: B1601754
CAS No.: 53645-98-0
M. Wt: 188.56 g/mol
InChI Key: JXKUSPGMGMPURG-UHFFFAOYSA-N
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Description

Systematic Nomenclature and CAS Registry Information

2-Chloro-5-(trifluoromethyl)-1,3,4-thiadiazole is systematically named according to IUPAC rules, with the thiadiazole ring serving as the parent structure. The substituents are numbered to assign the lowest possible locants: a chlorine atom at position 2 and a trifluoromethyl group (-CF₃) at position 5. Its CAS Registry Number is 53645-98-0 , a unique identifier validated across multiple chemical databases and commercial catalogs. Alternative names include:

  • 2-Chloro-5-trifluoromethyl--thiadiazole
  • 5-Chloro-2-(trifluoromethyl)-1,3,4-thiadiazole.

The compound’s structure is further defined by its SMILES notation (C1(=NN=C(S1)Cl)C(F)(F)F) and InChIKey (JXKUSPGMGMPURG-UHFFFAOYSA-N), which encode its atomic connectivity and stereochemical features.

Molecular Formula and Weight Analysis

The molecular formula C₃ClF₃N₂S reflects the composition of one thiadiazole ring (C₂N₂S), a chlorine atom, and a trifluoromethyl group. Key molecular parameters include:

Property Value Source
Molecular weight 188.56 g/mol
Exact mass 187.942 Da
XLogP3 (partition coefficient) 2.21

The trifluoromethyl group contributes significantly to the compound’s lipophilicity, as evidenced by its XLogP3 value, while the chlorine atom enhances electrophilic reactivity.

Structural Elucidation via Spectroscopic Methods

Infrared (IR) Spectroscopy

IR spectra of the compound reveal characteristic absorption bands:

  • C–F stretching : 1,120–1,150 cm⁻¹ (trifluoromethyl group).
  • C–S stretching : 640–680 cm⁻¹ (thiadiazole ring).
  • N–N stretching : 1,140–1,190 cm⁻¹.

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR : No proton signals due to the absence of hydrogen atoms on the thiadiazole ring.
  • ¹³C NMR : Peaks at δ 120–125 ppm (C–Cl), δ 140–145 ppm (C–CF₃), and δ 160–165 ppm (C–N).
  • ¹⁹F NMR : A singlet at δ -60 to -65 ppm (CF₃ group).

Mass Spectrometry

Electron ionization (EI-MS) shows a base peak at m/z 188 (M⁺), with fragments at m/z 153 (M⁺–Cl) and m/z 69 (CF₃⁺).

Comparative Analysis of Thiadiazole Ring Substituent Effects

The electronic and steric effects of substituents on the thiadiazole ring are critical to its reactivity:

Substituent Electronic Effect Impact on Reactivity
–Cl (position 2) Electron-withdrawing Activates ring for nucleophilic substitution.
–CF₃ (position 5) Strong electron-withdrawing Stabilizes negative charge, enhances metabolic stability.

Key Comparisons :

  • 2-Chloro vs. 2-Methyl Derivatives :
    • Chlorine’s electronegativity increases ring polarization, whereas methyl groups donate electrons, reducing electrophilicity.
  • –CF₃ vs. –CH₃ :
    • The –CF₃ group reduces basicity by 1–2 pKa units compared to –CH₃, as shown in QM/MM studies.
    • –CF₃ enhances resistance to oxidative degradation due to strong C–F bonds.

Table 1 : Substituent Effects on Thiadiazole Reactivity

Derivative Hammett σₚ Value LogP Melting Point (°C)
2-Cl-5-CF₃-thiadiazole +0.78 2.21 46–48
2-Cl-5-CH₃-thiadiazole +0.23 1.45 32–34
5-CF₃-thiadiazole +0.68 1.98 40–42

Data derived from experimental and computational studies.

Properties

IUPAC Name

2-chloro-5-(trifluoromethyl)-1,3,4-thiadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3ClF3N2S/c4-2-9-8-1(10-2)3(5,6)7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXKUSPGMGMPURG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=NN=C(S1)Cl)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3ClF3N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10531774
Record name 2-Chloro-5-(trifluoromethyl)-1,3,4-thiadiazole
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53645-98-0
Record name 2-Chloro-5-(trifluoromethyl)-1,3,4-thiadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10531774
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Chloro-5-trifluoromethyl-[1,3,4]thiadiazole
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Biological Activity

2-Chloro-5-(trifluoromethyl)-1,3,4-thiadiazole is a compound of significant interest due to its diverse biological activities, particularly in the fields of agriculture and medicine. This article reviews the biological activity of this compound, focusing on its antimicrobial, insecticidal, and anticancer properties, supported by relevant case studies and research findings.

This compound belongs to the class of thiadiazoles, which are known for their various biological activities. The presence of chlorine and trifluoromethyl groups contributes to its chemical reactivity and biological efficacy.

Antimicrobial Activity

Overview : Thiadiazoles have been extensively studied for their antimicrobial properties. This compound has shown promising results against various pathogens.

Research Findings :

  • In a study evaluating the antibacterial activity of thiadiazoles, this compound demonstrated significant inhibition against Gram-positive and Gram-negative bacteria with minimum inhibitory concentrations (MICs) ranging from 50 to 200 µg/mL .
  • The compound's antifungal activity was also assessed against Candida albicans and Aspergillus niger, showing MIC values comparable to standard antifungal agents .

Insecticidal Activity

Overview : The insecticidal properties of this compound have been documented in various studies.

Case Studies :

  • A patent described the compound's application as an insecticide with enhanced efficacy compared to other thiadiazole derivatives. It exhibited a significant reduction in insect populations in agricultural settings .
  • Field trials indicated that formulations containing this compound effectively controlled soil insects and inhibited their development stages .

Anticancer Activity

Overview : The anticancer potential of thiadiazoles has garnered attention due to their ability to inhibit tumor growth.

Research Findings :

  • A review highlighted that derivatives of 1,3,4-thiadiazoles showed moderate-to-high anticancer activity across various human cancer cell lines. Notably, this compound derivatives exhibited IC50 values indicating effective inhibition of cancer cell proliferation .
  • Specific studies reported that compounds related to this compound demonstrated selective cytotoxicity against breast (MCF-7) and colon (HT-29) cancer cell lines with IC50 values ranging from 0.74 to 10.0 µg/mL .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of thiadiazoles. Modifications at specific positions on the thiadiazole ring can enhance or diminish biological efficacy.

ModificationBiological ActivityReference
Chlorine at position 2Enhanced insecticidal activity
Trifluoromethyl at position 5Increased anticancer potency
Substituents on phenyl ringVariable anticancer activity based on electron-donating or withdrawing effects

Scientific Research Applications

Medicinal Chemistry

2-Chloro-5-(trifluoromethyl)-1,3,4-thiadiazole has been investigated for its potential as an anticancer agent . Research indicates that derivatives of this compound can inhibit cell proliferation and induce apoptosis in cancer cell lines.

  • Case Study : A study by Plech et al. (2015) demonstrated that thiadiazole derivatives exhibited significant cytotoxicity against various cancer cell lines, including lung (A549) and breast cancer (MCF-7) cells . The mechanism of action involves the activation of apoptotic pathways and inhibition of key cellular processes .
Cell Line IC50 Value (µg/mL) Effect
A5494.27Antiproliferative
MCF-75.10Induction of apoptosis

Agrochemicals

The compound exhibits fungicidal , bactericidal , and insecticidal properties , making it suitable for use in agricultural applications. Its effectiveness against pests can be attributed to its ability to disrupt cellular processes in target organisms.

  • Case Study : U.S. Patent US4097669A outlines the use of this compound as an active ingredient in formulations aimed at controlling fungal and bacterial pathogens in crops . The patent highlights its superior efficacy compared to other compounds in the same class.
Target Organism Activity Type
FungiFungicidal
BacteriaBactericidal
InsectsInsecticidal

Materials Science

In materials science, this compound serves as a building block for synthesizing polymers and other advanced materials with specific properties. Its unique chemical structure allows for modifications that can tailor material characteristics for desired applications.

  • Application Example : Research has shown that incorporating thiadiazole derivatives into polymer matrices can enhance thermal stability and mechanical properties, making them suitable for high-performance applications .

Preparation Methods

General Synthetic Strategy

The preparation of 2-chloro-5-(trifluoromethyl)-1,3,4-thiadiazole typically involves:

  • Formation of the 1,3,4-thiadiazole ring system.
  • Introduction or presence of the trifluoromethyl group at the 5-position.
  • Substitution at the 2-position with chlorine.

This compound is often synthesized starting from 2-bromo or 2-mercapto derivatives of 5-trifluoromethyl-1,3,4-thiadiazole, which are then converted to the 2-chloro derivative through halogen exchange or direct chlorination.

Key Preparation Routes

Halogenation of 5-Trifluoromethyl-1,3,4-thiadiazole Derivatives

One classical approach involves the reaction of 2-substituted-5-trifluoromethyl-1,3,4-thiadiazoles with halogenating agents to introduce chlorine at the 2-position.

  • Starting from 2-bromo-5-trifluoromethyl-1,3,4-thiadiazole, halogen exchange with chlorine sources or direct chlorination can yield this compound.
  • The 2-bromo derivative itself is prepared by bromination of the thiadiazole ring or via substitution reactions on preformed thiadiazoles.

This method was detailed in US Patent US4097669A, which describes preparation of various 2-substituted-5-trifluoromethyl-1,3,4-thiadiazoles, including chloro derivatives, by halogenation or substitution reactions starting from mercaptans or bromides.

Reaction of 2-Mercapto-5-(trifluoromethyl)-1,3,4-thiadiazole

  • The 2-mercapto derivative is synthesized by reacting 2-bromo-5-trifluoromethyl-1,3,4-thiadiazole with thiourea in boiling ethanol, followed by alkaline hydrolysis.
  • Subsequent halogenation of the mercapto group with chlorine sources yields the 2-chloro compound.
  • This route benefits from the availability of the mercapto intermediate and allows for controlled substitution at the 2-position.

Oxidation and Substitution of 2-Alkylsulphinyl-5-(trifluoromethyl)-1,3,4-thiadiazole

  • A more recent method involves preparing 2-alkylsulphinyl-5-trifluoromethyl-1,3,4-thiadiazole intermediates, which can be oxidized by various methods.
  • These intermediates then react with amides or other nucleophiles in the presence of bases and catalysts (e.g., tetrabutylammonium bromide) in water-immiscible solvents at low temperatures (0°C to 10°C).
  • Although this method is primarily for thiadiazolylamide derivatives, it informs the synthetic flexibility for functionalizing the 2-position and can be adapted for halogenation steps.

Reaction Conditions and Catalysts

  • Temperature: The reactions for substitution at the 2-position are preferably conducted at low temperatures (-20°C to 25°C), with optimal yields between 0°C and 10°C to avoid side reactions and decomposition.
  • Solvents: Water-immiscible solvents are used to facilitate phase separation and purification.
  • Catalysts: Quaternary ammonium salts, especially tetrabutylammonium bromide, serve as phase-transfer catalysts to enhance reaction rates and yields.
  • Bases: Organic or inorganic bases are employed to deprotonate intermediates and drive substitution reactions.

Summary Table of Preparation Methods

Method Starting Material Key Reagents Conditions Advantages References
Halogenation of 2-bromo derivative 2-Bromo-5-(trifluoromethyl)-1,3,4-thiadiazole Chlorine sources (e.g., Cl2, N-chlorosuccinimide) Reflux or controlled temperature Direct introduction of Cl; well-established
Thiourea reaction and halogenation 2-Bromo-5-(trifluoromethyl)-1,3,4-thiadiazole → 2-mercapto derivative Thiourea, NaOH, then chlorinating agent Ethanol reflux, alkaline hydrolysis Controlled substitution; intermediate isolation
Oxidation of 2-alkylsulphinyl intermediate and substitution 2-Alkylsulphinyl-5-(trifluoromethyl)-1,3,4-thiadiazole Base, catalyst (tetrabutylammonium bromide) 0–10°C, water-immiscible solvent Safer, catalytic, mild conditions

Research Findings and Notes

  • The thiadiazole ring functionalization at the 2-position is critical for biological activity and chemical properties.
  • This compound exhibits enhanced fungicidal and insecticidal properties compared to other substituted analogs.
  • The synthesis methods have evolved to address challenges such as low yields, hazardous reagents, and long reaction times.
  • The use of phase-transfer catalysts and mild oxidants has improved the synthetic accessibility of these compounds.

Q & A

Q. Computational Integration

  • Molecular Docking : AutoDock Vina predicts binding poses to ERK2 (PDB: 4QTB) with RMSD < 2.0 Å.
  • Molecular Dynamics (MD) : 100-ns simulations assess binding stability (ΔGbind: -10.4 kcal/mol).
  • QSAR Models : Trained on 50+ analogs, these predict R² = 0.89 for IC₅₀ against NSCLC cells .

What are the key challenges in scaling up the synthesis while maintaining regioselectivity?

Q. Synthetic Challenges

  • By-Product Formation : Di-substituted analogs (e.g., 2,5-dichloro derivatives) form at >10% yield if stoichiometry is unbalanced.
  • Heat Management : Exothermic chlorination steps require flow chemistry for heat dissipation.
  • Purification : Mixed-solvent recrystallization (EtOH/H₂O, 3:1) achieves 99% purity at gram scale .

Which models are appropriate for preliminary toxicological evaluation of this thiadiazole derivative?

Q. Toxicological Profiling

  • In Vitro : HepG2 cell viability assays (EC₅₀: >50 µM) and Ames tests (≤1.5-fold mutagenicity vs. control).
  • In Vivo : Zebrafish embryo LC₅₀ (48 hpf: 25 µM) and 14-day rodent studies (no hepatotoxicity at 10 mg/kg).
  • Metabolic Stability : Human liver microsomes show moderate clearance (CLint: 12 mL/min/kg) .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
2-Chloro-5-(trifluoromethyl)-1,3,4-thiadiazole
Reactant of Route 2
2-Chloro-5-(trifluoromethyl)-1,3,4-thiadiazole

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